molecular formula C7H14O4 B12750480 alpha-L-Oleandropyranose CAS No. 87037-59-0

alpha-L-Oleandropyranose

Cat. No.: B12750480
CAS No.: 87037-59-0
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-YTLHQDLWSA-N
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Description

Alpha-L-Oleandropyranose is a monosaccharide derivative belonging to the class of deoxy sugars, characterized by its L-configuration and α-anomeric form. The α-anomeric configuration distinguishes it from its beta-L-Oleandropyranose counterpart, which has been studied for its bioactivity against targets such as DNA lyase and heat shock proteins .

Properties

CAS No.

87037-59-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1

InChI Key

DBDJCJKVEBFXHG-YTLHQDLWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: : Industrial production of this compound may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : Alpha-L-Oleandropyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-L-Oleandropyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .

Comparison with Similar Compounds

beta-L-Oleandropyranose

Beta-L-Oleandropyranose, the β-anomer of Oleandropyranose, exhibits notable bioactivity. Evidence highlights its binding affinity to DNA-(apurinic/apyrimidinic site) lyase (90.99% binding) and heat shock protein HSP 90-beta (80.52%) . The anomeric configuration (β vs. α) likely influences its spatial orientation, altering interactions with biological targets. For example, beta-L-Oleandropyranose’s higher binding percentage to LSD1/CoREST complex (85.18%) compared to adenosine A1 receptors (81.99%) suggests selectivity influenced by stereochemistry .

alpha-L-Fucopyranose

Alpha-L-fucopyranose (C₆H₁₂O₅, 164.156 Da) shares the L-configuration and α-anomeric form with alpha-L-Oleandropyranose. However, it is a 6-deoxy derivative of galactose, whereas Oleandropyranose’s deoxygenation pattern remains unspecified. Alpha-L-fucopyranose is a common component of glycans in bacterial and human cells, underscoring its role in molecular recognition—a property that may differ in Oleandropyranose due to structural variations .

Flavonoid Glycosides (e.g., Chrysoeriol-7-O-glycosides)

Glycosides like chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside and kaempferide 7-glucoside () feature diverse sugar moieties, including mannopyranosyl and glucopyranosyl units. These compounds differ from this compound in:

  • Sugar Configuration: Most glycosides use D-configured sugars (e.g., β-D-glucopyranoside), whereas Oleandropyranose is L-configured, which may affect enzyme specificity in glycosylation reactions.

Structural and Functional Comparison Table

Compound Molecular Formula Configuration Key Features Bioactivity Targets (if known)
This compound Not provided α-L Presumed deoxy sugar, pyranose ring Not specified in evidence
beta-L-Oleandropyranose Not provided β-L DNA lyase (90.99%), HSP90 (80.52%) CHEMBL3137262, CHEMBL4303
alpha-L-Fucopyranose C₆H₁₂O₅ α-L 6-deoxy, galactose derivative Glycan recognition motifs
Chrysoeriol-7-O-glycoside Complex β-D-mannosyl Flavonoid backbone, acetylated sugars Antioxidant, anti-inflammatory

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